Chiral Purity Specification: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer
Commercially sourced (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS 454713-13-4) is offered with a minimum HPLC purity of 98% and is a single (R)-enantiomer [1]. In contrast, racemic mixtures of 1-benzyl-3-aminopiperidine derivatives require additional optical resolution steps, such as the use of dibenzoyl-D-tartaric acid for separation [2], adding complexity and cost to synthetic routes. Procurement of the isolated (R)-enantiomer eliminates the need for in-house chiral resolution.
| Evidence Dimension | Enantiomeric purity and availability |
|---|---|
| Target Compound Data | (R)-enantiomer, purity ≥ 98% (HPLC) [1] |
| Comparator Or Baseline | Racemic 1-benzyl-3-aminopiperidine; (S)-enantiomer (CAS 168466-85-1) offered at ≥ 99% purity |
| Quantified Difference | Target compound is provided as a resolved (R)-enantiomer; racemic comparator requires additional resolution steps to obtain single enantiomers. |
| Conditions | Commercial product specifications; patent literature describing resolution methods [2]. |
Why This Matters
Procurement of the pre-resolved (R)-enantiomer reduces synthesis steps, increases yield efficiency, and ensures stereochemical fidelity in downstream chiral API synthesis.
- [1] Capot Chemical Co., Ltd. (2025). (R)-1-Benzyl-3-N-boc-aminopiperidine. Product Specification, CAS 216854-24-9. View Source
- [2] Justia Patents. (2012). Method for producing optically active 3-aminopiperidine or salt thereof. US Patent 8,338,142. View Source
